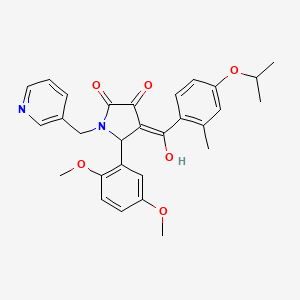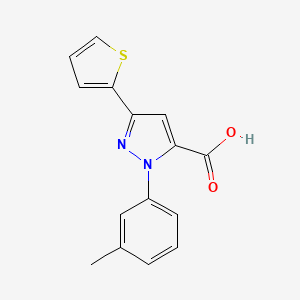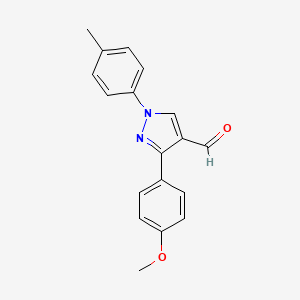![molecular formula C20H19N3O4S3 B12016152 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 499103-68-3](/img/structure/B12016152.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-({5-[(4-メトキシベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトアミドは、ベンゾジオキシン、チアゾール、アセトアミド基のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-({5-[(4-メトキシベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトアミドの合成は、通常、複数の段階を伴います。
ベンゾジオキシン環の形成: ベンゾジオキシン部分は、カテコール誘導体を適切なジハライドと塩基性条件下で環化させることで合成できます。
チアゾール環の合成: チアゾール環は、通常、チオセミカルバジドとカルボン酸またはその誘導体を酸性条件下で反応させることで形成されます。
カップリング反応: その後、ベンゾジオキシンとチアゾールの中間体は、アセトアミド基などの適切なリンカーを使用して、求核置換反応または縮合反応によりカップリングされます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ルートを最適化する必要があるでしょう。これには、連続フローリアクター、高度な精製技術、および自動化を使用して、プロセスを効率的にスケールアップすることが含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にチアゾール環の硫黄原子上での酸化反応を受ける可能性があります。
還元: 還元反応は、中間体にニトロ基またはカルボニル基が存在する場合に発生する可能性があります。
置換: この化合物の芳香環は、求電子置換反応または求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化剤、アミンやチオールなどの求核剤、パラジウムカーボンなどの触媒が頻繁に使用されます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性があり、一方、置換反応はさまざまな官能基を芳香環に導入する可能性があります。
科学研究への応用
化学
化学では、N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-({5-[(4-メトキシベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探索と、新規合成方法の開発が可能になります。
生物学
生物学的に、この化合物は、創薬における薬理フォアとして可能性を秘めています。その構造上の特徴は、さまざまな生物学的標的に相互作用する可能性を示唆しており、新しい治療薬の開発の候補となります。
医学
医学では、この化合物は、疾患の治療に役立つ可能性のある生物活性を示す可能性があります。その薬物動態、毒性、有効性に関する研究は、薬物としての可能性を判断するために必要です。
産業
産業的には、この化合物は、そのユニークな化学構造により、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the intermediates.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound may exhibit bioactivity that could be harnessed for treating diseases. Research into its pharmacokinetics, toxicity, and efficacy is necessary to determine its potential as a drug.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-({5-[(4-メトキシベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトアミドが効果を発揮するメカニズムは、分子標的との相互作用に依存します。これには、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の構造は、特定の経路を阻害または活性化し、観察された生物学的効果につながる可能性を示唆しています。
類似の化合物との比較
類似の化合物
- N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトアミド
- N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-({5-[(4-エトキシベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトアミド
独自性
類似の化合物と比較して、N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-({5-[(4-メトキシベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトアミドは、ベンジル部分にメトキシ基が存在することによって際立っています。この官能基は、化合物の反応性、溶解性、生物活性を影響を与える可能性があり、その類似体の中でユニークな存在となっています。
類似化合物との比較
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-ethoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide stands out due to the presence of the methoxy group on the benzyl moiety. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique among its analogs.
特性
CAS番号 |
499103-68-3 |
|---|---|
分子式 |
C20H19N3O4S3 |
分子量 |
461.6 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N3O4S3/c1-25-15-5-2-13(3-6-15)11-28-19-22-23-20(30-19)29-12-18(24)21-14-4-7-16-17(10-14)27-9-8-26-16/h2-7,10H,8-9,11-12H2,1H3,(H,21,24) |
InChIキー |
FVCZGNYHYLYCQD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)



![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)

![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12016149.png)
![9-Bromo-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12016155.png)
![methyl 2-[3-(4-butoxybenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016156.png)

